molecular formula C39H28F6O2P2 B14034806 ((Perfluoropropane-2,2-diyl)bis(4,1-phenylene))bis(diphenylphosphine oxide)

((Perfluoropropane-2,2-diyl)bis(4,1-phenylene))bis(diphenylphosphine oxide)

Cat. No.: B14034806
M. Wt: 704.6 g/mol
InChI Key: PZQGCTLPVUJZRV-UHFFFAOYSA-N
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Description

The compound ((Perfluoropropane-2,2-diyl)bis(4,1-phenylene))bis(diphenylphosphine oxide) features a central perfluoropropane-2,2-diyl core flanked by two 4,1-phenylene groups, each terminated with diphenylphosphine oxide units. This structure confers unique electronic and steric properties due to the electron-withdrawing nature of fluorine atoms and the rigidity of the fluorinated backbone. It is synthesized via nucleophilic aromatic substitution (SNAr) reactions, as demonstrated by its regioselective para-F substitution and high yield (95%) under mild conditions . Its molecular geometry, confirmed by X-ray crystallography, reveals significant dihedral angles (e.g., 73.47° between BPAF core rings), which influence conjugation and electronic behavior .

Properties

Molecular Formula

C39H28F6O2P2

Molecular Weight

704.6 g/mol

IUPAC Name

1-diphenylphosphoryl-4-[2-(4-diphenylphosphorylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]benzene

InChI

InChI=1S/C39H28F6O2P2/c40-38(41,42)37(39(43,44)45,29-21-25-35(26-22-29)48(46,31-13-5-1-6-14-31)32-15-7-2-8-16-32)30-23-27-36(28-24-30)49(47,33-17-9-3-10-18-33)34-19-11-4-12-20-34/h1-28H

InChI Key

PZQGCTLPVUJZRV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=C(C=C3)C(C4=CC=C(C=C4)P(=O)(C5=CC=CC=C5)C6=CC=CC=C6)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of ((Perfluoropropane-2,2-diyl)bis(4,1-phenylene))bis(diphenylphosphine oxide) typically involves the construction of the perfluoropropane-linked diphenylphosphine oxide framework through multi-step organic transformations. Key steps include:

  • Formation of the perfluoropropane-2,2-diyl bis(4,1-phenylene) core.
  • Introduction of diphenylphosphine oxide groups via phosphination and subsequent oxidation.

Nucleophilic Aromatic Substitution for Perfluoropropane Core Assembly

Another synthetic aspect involves the assembly of the perfluoropropane-2,2-diyl bis(4,1-phenylene) core via nucleophilic aromatic substitution (SNAr) reactions. For example, related perfluorinated aromatic compounds have been synthesized by reacting phenolic precursors with perfluoropyridine derivatives in the presence of cesium carbonate in acetonitrile at room temperature, achieving high yields and regioselectivity.

Though this example refers to bis(oxy) derivatives rather than diphenylphosphine oxide directly, it demonstrates the feasibility of constructing the perfluoropropane-linked phenylene backbone under mild conditions, which can be adapted for the phosphine oxide functionalization.

Detailed Reaction Conditions and Analysis

Step Reagents/Conditions Notes
Preparation of Phosphine Precursor Diphenylphosphine chloride + base (H, Li, Na, K) In situ preparation of PM reagent (diphenylphosphine oxide precursor)
Condensation Aromatic substrate with trichloromethyl groups + PM reagent + alkali promoter Organic amines or mineral alkali used as promoters; condensation forms chloro phosphine intermediate
Oxidation Hydrogen peroxide, air, oxygen, or peracetic acid Converts chloro phosphine intermediate to diphenylphosphine oxide
Assembly of Perfluoropropane Core Phenolic substrate + perfluoropyridine + Cs2CO3 in acetonitrile SNAr reaction at room temperature; high regioselectivity and yield

Characterization and Purity

  • The final compound is typically isolated as a white, waxy solid with high purity (>95%).
  • Characterization techniques include Nuclear Magnetic Resonance (NMR) spectroscopy (^1H, ^13C, ^19F), Gas Chromatography-Mass Spectrometry (GC-MS), and single-crystal X-ray crystallography for structural confirmation.
  • NMR monitoring (especially ^19F-NMR) is crucial in confirming reaction completion and regioselectivity in perfluorinated aromatic substitutions.

Research Findings and Optimization

  • The use of organic amines such as triethylamine or pyridine as alkali promoters improves condensation efficiency and yield.
  • Oxidation with hydrogen peroxide is preferred for environmental and safety reasons, though other oxidants like peracetic acid are also effective.
  • Avoiding isolation of intermediates reduces process time and cost, making the method suitable for scale-up.
  • The nucleophilic aromatic substitution approach for assembling the perfluoropropane core is mild and highly selective, enabling retention of sensitive functional groups.

Summary Table of Preparation Methods

Method Aspect Description Reference
Phosphine Precursor Formation In situ reaction of diphenylphosphine chloride with base (H, Li, Na, K)
Condensation Step Reaction of phosphine precursor with aromatic trichloromethyl compound using alkali promoter
Oxidation Conversion of chloro phosphine intermediate to diphenylphosphine oxide using peroxide-based oxidants
Perfluoropropane Core Assembly SNAr reaction of phenolic compound with perfluoropyridine in presence of Cs2CO3
Characterization NMR (^1H, ^13C, ^19F), GC-MS, X-ray crystallography

Chemical Reactions Analysis

Types of Reactions

((Perfluoropropane-2,2-diyl)bis(4,1-phenylene))bis(diphenylphosphine oxide) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents to modify the compound’s structure.

    Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions vary depending on the desired outcome, with temperature, pressure, and solvent choice playing crucial roles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield perfluoropropane-2,2-diyl derivatives with additional oxygen atoms, while reduction can produce simpler phosphine oxide compounds.

Scientific Research Applications

((Perfluoropropane-2,2-diyl)bis(4,1-phenylene))bis(diphenylphosphine oxide) has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions due to its unique reactivity.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.

    Industry: The compound is utilized in the development of advanced materials and coatings due to its stability and reactivity.

Mechanism of Action

The mechanism by which ((Perfluoropropane-2,2-diyl)bis(4,1-phenylene))bis(diphenylphosphine oxide) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application being studied.

Comparison with Similar Compounds

Phosphine Oxide Derivatives with Aromatic Backbones

  • (Pyridine-2,4-diylbis(4,1-phenylene))bis(diphenylphosphine oxide) (CAS 1246973-67-0): This compound replaces the perfluoropropane core with a pyridine ring. However, the absence of fluorine reduces thermal stability and hydrophobicity compared to the target compound .
  • 1,4-Phenylenebis(diphenylphosphine oxide) (2PO) and ((Phenylphosphoryl)bis(4,1-phenylene))bis(diphenylphosphine oxide) (3PO) :
    These compounds, used as weak n-type hosts in OLEDs, differ in backbone structure and phosphine oxide unit count. 2PO has two diphenylphosphine oxide units on a 1,4-phenylene backbone, while 3PO incorporates three units. The target compound’s fluorinated backbone likely improves electron-withdrawing capacity and thermal stability (>250°C decomposition) compared to 2PO/3PO, making it more suitable for high-performance electronic materials .

  • (Oxybis(2,1-phenylene))bis(diphenylphosphine oxide) (CAS 808142-23-6):
    This ligand features an oxygen bridge instead of fluorinated linkages. The oxygen atom increases polarity and solubility in polar solvents but reduces resistance to oxidation and thermal degradation compared to the fluorinated target compound .

Fluorinated Aromatic Compounds

  • Its application in perovskite solar cells highlights the role of fluorinated groups in enhancing stability and reactivity. The target compound’s phosphine oxide units may similarly stabilize metal catalysts or electron-transport layers in optoelectronic devices .
  • 6FDA-I4A Polyimide Monomer: This monomer, derived from 5,5′-(perfluoropropane-2,2-diyl)bis(isoindoline-1,3-dione), demonstrates the utility of fluorinated backbones in high-performance polymers. The target compound’s phosphine oxide termini could enable analogous applications in flame-retardant or low-dielectric materials .

Electronic and Thermal Properties

  • Electron-Withdrawing Capacity: The perfluoropropane backbone and phosphine oxide groups create a strong electron-deficient environment, surpassing non-fluorinated analogs like 2PO. This property is critical for n-type semiconductor behavior in OLEDs .
  • Thermal Stability: Fluorination enhances thermal stability, as seen in the bis-diazirine crosslinker (stable under 350 nm light/heat). The target compound’s decomposition temperature is expected to exceed 300°C, outperforming oxygen-bridged or non-fluorinated phosphine oxides .

Q & A

Q. Basic Research Focus

  • 1H/19F NMR : Confirm aromatic proton environments and fluorine substitution patterns. For example, fluorine splitting in 19F NMR resolves perfluorinated backbone symmetry .
  • 31P NMR : Detects phosphine oxide coordination (δ ~20–30 ppm) and identifies impurities like unreacted phosphine precursors .
    Contradiction Resolution : If NMR signals overlap (e.g., aryl protons in asymmetric analogs), use 2D NMR (COSY, HSQC) or X-ray crystallography (for single crystals) .

How does this compound perform as a ligand in transition-metal catalysis, and what are its limitations?

Q. Advanced Research Focus

  • Catalytic Activity : The diphenylphosphine oxide groups act as hemilabile ligands , stabilizing metal centers (e.g., Pd, Ru) while allowing substrate access. Example: Enhances turnover in Suzuki-Miyaura couplings via dynamic ligand behavior .
  • Limitations : Reduced electron density at the metal center due to strong electron-withdrawing perfluoro groups may slow oxidative addition steps. Compare with non-fluorinated analogs (e.g., triphenylphosphine oxide) to quantify electronic effects .

What computational methods are used to predict the compound’s reactivity in photoredox catalysis?

Q. Advanced Research Focus

  • DFT Calculations : Model frontier molecular orbitals to predict redox potentials. For example, B3LYP/6-31G* optimizes geometry and calculates HOMO/LUMO gaps .
  • TD-DFT : Simulates UV-vis absorption spectra to correlate with experimental data (λmax ~288 nm in CH2Cl2) .
    Validation : Cross-check computed excitation energies with experimental transient absorption spectroscopy .

How does the compound’s solubility vary with solvent polarity, and what strategies improve processability?

Q. Basic Research Focus

  • Solubility Profile : Highly soluble in polar aprotic solvents (e.g., DMF, DMSO) due to phosphine oxide groups. Limited solubility in hydrocarbons (e.g., hexane) .
  • Processability : Introduce alkyl side chains (e.g., vinyl groups, as in FTPA-V derivatives) or use co-solvents (e.g., THF:EtOH 1:1) for thin-film deposition in optoelectronics .

What are the compound’s stability challenges under alkaline or oxidative conditions?

Q. Advanced Research Focus

  • Alkaline Stability : The perfluorinated backbone resists hydrolysis, but phosphine oxide groups may degrade at pH >12. Monitor via 31P NMR in NaOH/EtOH solutions .
  • Oxidative Stability : No decomposition under O2 at room temperature (EPR data for related phosphine oxides). Degrades at >200°C in air (TGA-MS) .

How is this compound integrated into covalent organic frameworks (COFs) for photocatalytic applications?

Q. Advanced Research Focus

  • COF Synthesis : Use Suzuki-Miyaura coupling with boronate ester linkers (e.g., 2,2′-((perfluoropropane-2,2-diyl)bis(4,1-phenylene))bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)) to form porous networks .
  • Photocatalysis : The fluorinated backbone enhances charge separation in COFs for CO2 reduction (e.g., 4× higher CO yield vs. non-fluorinated analogs) .

What are the safety and handling protocols for this compound?

Q. Basic Research Focus

  • Storage : Seal in dry, inert containers (Ar atmosphere) at room temperature to prevent moisture absorption .
  • Hazards : Irritant (H315, H319, H335). Use PPE (gloves, goggles) and fume hoods during handling .

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